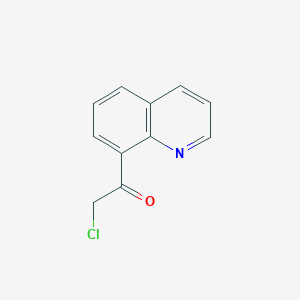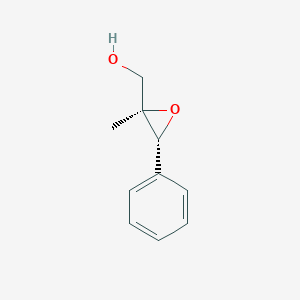
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as "Darzens epoxide" and is synthesized through a Darzens reaction between a ketone and an α-halo ester. The resulting product is a racemic mixture of (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol.
Mecanismo De Acción
The mechanism of action of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is not fully understood, but it is believed to act as a nucleophile in various reactions. The epoxide ring is highly reactive and can undergo various transformations such as ring-opening reactions and nucleophilic addition reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. However, it has been reported to exhibit moderate toxicity and can cause skin irritation and respiratory problems upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, its limited solubility in water and moderate toxicity can pose challenges in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. One area of interest is in the development of new synthetic methods for the production of enantiomerically pure ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. Another area of research is in the study of its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves a Darzens reaction between a ketone and an α-halo ester. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a racemic mixture of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. The enantiomeric excess can be improved through various methods such as chiral resolution or asymmetric synthesis.
Aplicaciones Científicas De Investigación
((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various compounds. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
130550-48-0 |
|---|---|
Nombre del producto |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
ZXCJUHWLCBNLOX-NXEZZACHSA-N |
SMILES isomérico |
C[C@]1([C@H](O1)C2=CC=CC=C2)CO |
SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
SMILES canónico |
CC1(C(O1)C2=CC=CC=C2)CO |
Sinónimos |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



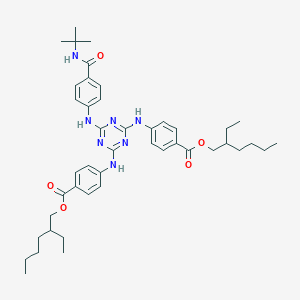
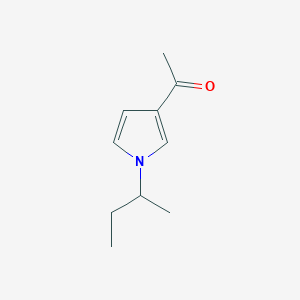
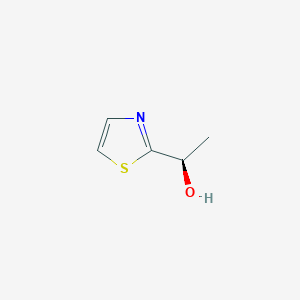
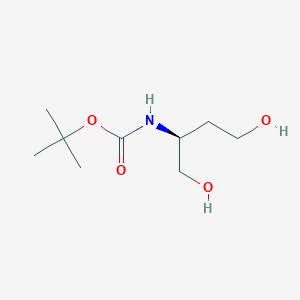
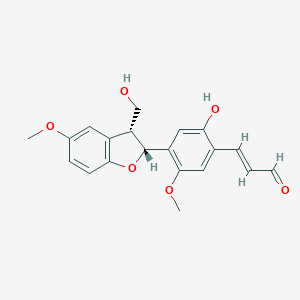
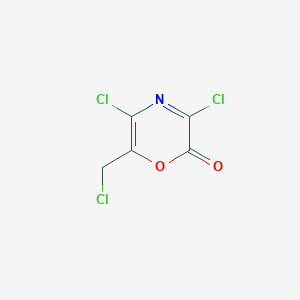
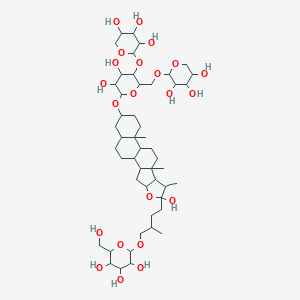
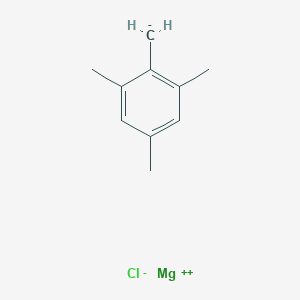
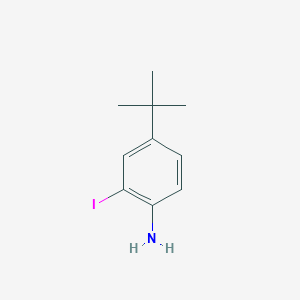
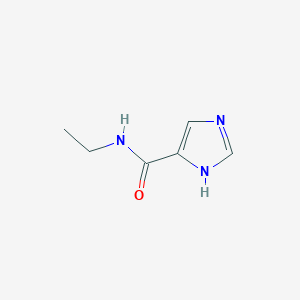
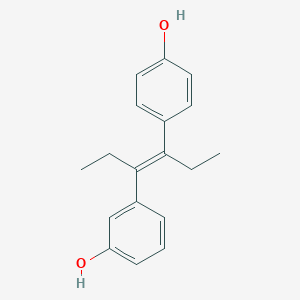

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
